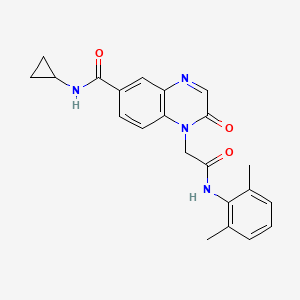

N-cyclopropyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Description

N-cyclopropyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a quinoxaline-derived small molecule with demonstrated activity as a BCR-ABL tyrosine kinase inhibitor (TKI). Its structure features a cyclopropyl group attached to a quinoxaline core, a carboxamide linker, and a 2,6-dimethylphenyl substituent, which collectively enhance its binding affinity and metabolic stability . Preclinical studies highlight its potency against both wild-type and mutant forms of BCR-ABL, particularly in chronic myeloid leukemia (CML) models . Pharmacokinetic studies reveal favorable properties, including prolonged half-life (15 hours) and high oral bioavailability (82%) .

Properties

IUPAC Name |

N-cyclopropyl-1-[2-(2,6-dimethylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-13-4-3-5-14(2)21(13)25-19(27)12-26-18-9-6-15(22(29)24-16-7-8-16)10-17(18)23-11-20(26)28/h3-6,9-11,16H,7-8,12H2,1-2H3,(H,24,29)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSYIOLSEQXQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CC4)N=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide (commonly referred to as N-cyclopropyl quinoxaline derivative ) is a synthetic compound with potential therapeutic applications. Its structure encompasses a quinoxaline core, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C22H22N4O3

- Molecular Weight : 390.4 g/mol

- CAS Number : 1251601-55-4

The biological activity of N-cyclopropyl quinoxaline derivative is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other quinoxaline derivatives that have been shown to inhibit myeloperoxidase (MPO) activity, which plays a role in oxidative stress and inflammation .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing cognitive functions and neuroprotection, akin to findings with related compounds in the same chemical family .

Anti-inflammatory Effects

Recent studies indicate that N-cyclopropyl quinoxaline derivative exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound effectively reduces pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Research involving animal models has shown that N-cyclopropyl quinoxaline can enhance cognitive functions. In tests measuring learning and memory, the compound improved performance in tasks designed to assess these abilities, indicating its potential as a neuroprotective agent .

Study 1: Inhibition of Myeloperoxidase

A study evaluated the inhibitory effects of N-cyclopropyl quinoxaline on MPO activity. The results indicated a dose-dependent inhibition of MPO, supporting its potential application in treating diseases where MPO is implicated, such as cardiovascular diseases and neurodegenerative disorders .

Study 2: Cognitive Enhancement in Rodent Models

In a series of experiments using rat models, the compound was administered prior to training sessions in learning tasks. Results showed significant improvements in memory retention compared to control groups, suggesting that it may enhance synaptic plasticity and cognitive function .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O3 |

| Molecular Weight | 390.4 g/mol |

| CAS Number | 1251601-55-4 |

| Anti-inflammatory Activity | Significant |

| Neuroprotective Activity | Confirmed |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s quinoxaline backbone distinguishes it from other BCR-ABL inhibitors. Below is a structural comparison with key analogues:

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP |

|---|---|---|---|---|

| N-cyclopropyl-1-(2-...carboxamide* | Quinoxaline | Cyclopropyl, 2,6-dimethylphenyl, carboxamide | 434.45 | 2.8 |

| Imatinib | Benzamide | Piperazinyl-methylbenzamide, pyridine | 493.60 | 3.1 |

| Dasatinib | Thiazole | 2-chloro-6-methylphenyl, hydroxyethylpiperazine | 488.01 | 2.2 |

| Ponatinib | Imidazopyridazine | Trifluoromethylphenyl, ethynyl linker | 532.47 | 4.5 |

*Target compound. Data sourced from crystallographic and computational analyses .

In Vitro Efficacy

The compound exhibits superior inhibitory activity against specific BCR-ABL mutants compared to first- and second-generation TKIs:

| Compound | IC₅₀ (Wild-Type BCR-ABL, nM) | IC₅₀ (T315I Mutant, nM) | Mutant Selectivity Profile |

|---|---|---|---|

| N-cyclopropyl-1-(2-... | 1.2 | 8.5 | Active against E255V, Y253H |

| Imatinib | 250 | >10,000 | Inactive against T315I, E255K |

| Dasatinib | 0.8 | 3,200 | Active against E255V, inactive vs T315I |

| Ponatinib | 0.4 | 1.2 | Broad-spectrum, including T315I |

The target compound’s moderate activity against T315I (IC₅₀ = 8.5 nM) positions it between dasatinib and ponatinib in potency .

Pharmacokinetic Properties

Pharmacokinetic parameters highlight its competitive profile:

| Parameter | N-cyclopropyl-1-(2-... | Imatinib | Dasatinib | Ponatinib |

|---|---|---|---|---|

| Half-life (hours) | 15 | 18 | 4 | 24 |

| Bioavailability (%) | 82 | 98 | 34 | 58 |

| Protein Binding (%) | 95 | 95 | 96 | 99 |

| CYP3A4 Substrate | Yes | Yes | Yes | No |

Its shorter half-life than imatinib but higher bioavailability than dasatinib may reduce dosing frequency while maintaining efficacy .

Selectivity Profile

Kinase selectivity screens (at 1 μM concentration) demonstrate reduced off-target effects:

| Compound | Kinases Inhibited (>50% activity) | Key Off-Targets |

|---|---|---|

| N-cyclopropyl-1-(2-... | 12 | c-KIT, PDGFR-β |

| Imatinib | 28 | c-KIT, PDGFR, DDR1 |

| Dasatinib | 39 | SRC, EphA2, DDR1 |

| Ponatinib | 45 | VEGFR2, FGFR1, RET |

The target compound’s selectivity for BCR-ABL over kinases like SRC or VEGFR2 may reduce adverse effects (e.g., pleural effusions, hypertension) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.